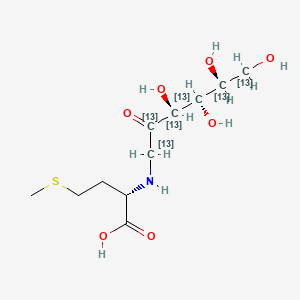

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(1-Deoxy-D-fructos-1-yl)-L-Methionin-13C6 beinhaltet typischerweise die Reaktion von L-Methionin mit D-Fructose unter kontrollierten Bedingungen. Die Reaktion verläuft über die Bildung einer Schiff'schen Base, gefolgt von einer Amadori-Umlagerung, die zum Endprodukt führt. Die Reaktionsbedingungen umfassen oft:

Temperatur: 90°C

pH: 5,5 bis 8,5

Katalysatoren: Saure oder basische Katalysatoren zur Erleichterung der Umlagerung

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Amadori-Verbindungen wie N-(1-Deoxy-D-fructos-1-yl)-L-Methionin-13C6 beinhalten oft Vakuum-Dehydrierungstechniken, um die Ausbeute und Reinheit zu verbessern. Diese Methode ist besonders effektiv in wässrigen Modellen und Lebensmittelmatrizen wie Tomatensauce.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(1-Deoxy-D-fructos-1-yl)-L-Methionin-13C6 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Führt zur Bildung von Carbonylverbindungen und Säuren.

Reduktion: Produktion von Alkohol-Derivaten.

Substitution: Beinhaltet den nukleophilen Angriff auf das Carbonyl-Kohlenstoffatom.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Sauerstoff und Metallkatalysatoren.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Amine und Thiole.

Hauptprodukte

Oxidation: Ameisensäure, Essigsäure und andere Carbonylverbindungen.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil

Wissenschaftliche Forschungsanwendungen

N-(1-Deoxy-D-fructos-1-yl)-L-Methionin-13C6 hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Modellverbindung zur Untersuchung der Maillard-Reaktion und ihrer Zwischenprodukte verwendet.

Biologie: Untersucht auf seine Rolle bei der Protein-Glykierung und seine Auswirkungen auf biologische Systeme.

Medizin: Erforscht auf seine potenziellen antioxidativen Eigenschaften und seine Rolle bei der Minderung von oxidativem Stress.

Industrie: Wird in der Lebensmittelchemie verwendet, um den Geschmack und die Farbstabilität in verarbeiteten Lebensmitteln zu verbessern

Eigenschaften

Molekularformel |

C11H21NO7S |

|---|---|

Molekulargewicht |

317.31 g/mol |

IUPAC-Name |

(2S)-4-methylsulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid |

InChI |

InChI=1S/C11H21NO7S/c1-20-3-2-6(11(18)19)12-4-7(14)9(16)10(17)8(15)5-13/h6,8-10,12-13,15-17H,2-5H2,1H3,(H,18,19)/t6-,8+,9+,10+/m0/s1/i4+1,5+1,7+1,8+1,9+1,10+1 |

InChI-Schlüssel |

UXCZPSDCDHUREX-ZNIRGTJTSA-N |

Isomerische SMILES |

CSCC[C@@H](C(=O)O)N[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |

Kanonische SMILES |

CSCCC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 typically involves the reaction of L-methionine with D-fructose under controlled conditions. The reaction proceeds through the formation of a Schiff base, followed by an Amadori rearrangement to yield the final product. The reaction conditions often include:

Temperature: 90°C

pH: 5.5 to 8.5

Catalysts: Acidic or basic catalysts to facilitate the rearrangement

Industrial Production Methods

Industrial production methods for Amadori compounds like this compound often involve vacuum dehydration techniques to enhance yield and purity. This method is particularly effective in aqueous models and food matrices such as tomato sauce .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 undergoes various chemical reactions, including:

Oxidation: Leading to the formation of carbonyl compounds and acids.

Reduction: Producing alcohol derivatives.

Substitution: Involving nucleophilic attack on the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, and metal catalysts.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines and thiols.

Major Products

Oxidation: Formic acid, acetic acid, and other carbonyl compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 has several scientific research applications:

Chemistry: Used as a model compound to study the Maillard reaction and its intermediates.

Biology: Investigated for its role in protein glycation and its effects on biological systems.

Medicine: Explored for its potential antioxidant properties and its role in mitigating oxidative stress.

Industry: Utilized in food chemistry to enhance flavor and color stability in processed foods

Wirkmechanismus

Der Wirkungsmechanismus von N-(1-Deoxy-D-fructos-1-yl)-L-Methionin-13C6 beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen:

Molekulare Zielstrukturen: Enzyme wie Angiotensin-Converting-Enzym (ACE) und andere Proteine, die an oxidativen Stress-Signalwegen beteiligt sind.

Beteiligte Signalwege: Die Verbindung kann die ACE-Aktivität durch kompetitive Hemmung hemmen, Wasserstoffbrückenbindungen mit dem aktiven Zentrum bilden und die Sekundärstruktur des Enzyms verändern.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(1-Deoxy-D-fructos-1-yl)-L-Arginin: Eine antioxidative Verbindung, die im Allium sativum-Extrakt (Knoblauch-Extrakt) vorkommt.

N-(1-Deoxy-D-fructos-1-yl)-Histidin: Bekannt für seine ACE-inhibitorische Aktivität und sein Potenzial bei der Behandlung von Bluthochdruck

Einzigartigkeit

N-(1-Deoxy-D-fructos-1-yl)-L-Methionin-13C6 ist einzigartig aufgrund seiner markierten Kohlenstoffatome, die es besonders nützlich für Tracerstudien und kinetische Modellierungen machen. Diese Isotopenmarkierung ermöglicht die präzise Verfolgung der Stoffwechselwege der Verbindung und ihrer Wechselwirkungen in verschiedenen Systemen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.